N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a triazole ring, a piperidine ring, and various functional groups including a chlorofluorobenzyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution of the chlorofluorobenzyl group could yield various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring and the piperidine ring are likely involved in binding to proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A key intermediate in the synthesis of the target compound.
Triazole derivatives: Compounds containing the triazole ring, which are known for their biological activity.
Piperidine derivatives: Compounds containing the piperidine ring, which are commonly used in medicinal chemistry.
Uniqueness
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the triazole and piperidine rings, along with the chlorofluorobenzyl and methylsulfonyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN5O3S/c1-27(25,26)23-7-5-11(6-8-23)15(24)20-16-19-10-22(21-16)9-12-13(17)3-2-4-14(12)18/h2-4,10-11H,5-9H2,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICNLZXPHYWNLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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